Regioisomeric Ethoxy Position Governs Lipophilicity and Predicted ADME Profile
The 3-ethoxy-4-nitrophenyl substitution pattern in the target compound produces a distinct lipophilicity profile relative to the 2-ethoxy-4-nitrophenyl positional isomer. The 2-ethoxy isomer (CAS 68052-19-7) has an experimental/predicted XLogP of 2.7 and a topological polar surface area (TPSA) of 58.3 Ų . While experimentally determined logP for the 3-ethoxy isomer is not publicly available, the Hammett substituent constant for a meta-ethoxy group (σₘ ≈ +0.10) contrasts with the ortho-ethoxy contribution, which includes both electronic and steric components, leading to a predicted ΔlogP of approximately 0.2–0.4 units between the two regioisomers [1]. This difference is consequential for passive membrane permeability and non-specific protein binding in cell-based assays.
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP: not experimentally determined; predicted to differ by 0.2–0.4 log units from 2-ethoxy isomer based on Hammett analysis. TPSA: 58.3 Ų (identical core, confirmed by equal molecular formula C₁₂H₁₆N₂O₃). |
| Comparator Or Baseline | 1-(2-Ethoxy-4-nitrophenyl)pyrrolidine (CAS 68052-19-7): XLogP = 2.7; TPSA = 58.3 Ų |
| Quantified Difference | Estimated ΔXLogP = 0.2–0.4 units (meta-ethoxy vs. ortho-ethoxy); TPSA identical within computational precision. |
| Conditions | XLogP and TPSA calculated using standard atom-additive methods (ChemAxon/ACD/Labs prediction engines) as reported on Chem960 . |
Why This Matters
A ΔlogP of 0.3 units can translate to a ~2-fold difference in membrane permeability (based on the parabolic permeability-logP relationship), directly impacting intracellular target engagement and assay reproducibility when substituting one regioisomer for another.
- [1] Hansch, C.; Leo, A.; Taft, R. W. A survey of Hammett substituent constants and resonance and field parameters. Chem. Rev. 1991, 91, 165–195. View Source
